molecular formula C14H12O B14136693 (2-Naphthylmethyl)propargyl ether

(2-Naphthylmethyl)propargyl ether

Cat. No.: B14136693
M. Wt: 196.24 g/mol
InChI Key: QFPDIZICMHPVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Naphthylmethyl)propargyl ether is an organic compound that features both a naphthylmethyl group and a propargyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthylmethyl)propargyl ether typically involves the reaction of 2-naphthylmethanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Naphthylmethyl)propargyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Naphthylmethyl)propargyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Naphthylmethyl)propargyl ether involves its ability to act as a protecting group in organic synthesis. The naphthylmethyl group provides steric hindrance, protecting the alcohol functionality from undesired reactions. The propargyl ether moiety can be selectively cleaved under specific conditions, allowing for the controlled release of the protected alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Naphthylmethyl)propargyl ether is unique due to its combination of the naphthylmethyl and propargyl groups, offering both stability and selective cleavage options. This makes it particularly valuable in complex synthetic routes where precise control over protecting group removal is required.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-(prop-2-ynoxymethyl)naphthalene

InChI

InChI=1S/C14H12O/c1-2-9-15-11-12-7-8-13-5-3-4-6-14(13)10-12/h1,3-8,10H,9,11H2

InChI Key

QFPDIZICMHPVPA-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.